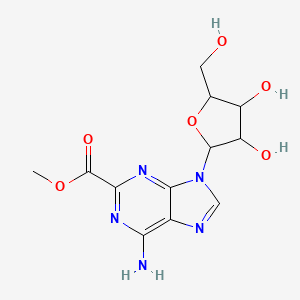

2-Methoxycarbonyl adenosine

Description

Significance of Nucleoside Derivatives in Chemical Biology and Pharmacological Research

Nucleoside derivatives are a class of molecules that serve as the foundational building blocks of nucleic acids like DNA and RNA. researchgate.net Their structural and functional diversity makes them indispensable in a wide array of biochemical and therapeutic contexts. researchgate.net In addition to their fundamental biological roles, synthetic nucleoside derivatives have become vital tools in medicinal chemistry, with significant applications in antiviral, anticancer, and antibacterial therapies. researchgate.netiprjb.org By modifying the structure of naturally occurring nucleosides, scientists have developed powerful drugs. researchgate.netiprjb.org

These modifications can involve alterations to the sugar or the base components of the nucleoside. iprjb.org Such changes have led to the development of groundbreaking medications. researchgate.netiprjb.org The therapeutic potential of nucleoside derivatives is vast; they can act as antiviral agents by disrupting viral replication and as chemotherapeutic agents by targeting rapidly dividing cancer cells. iprjb.org Ongoing research continues to explore new modifications to enhance their safety and expand their applications in molecular biology, diagnostics, and even nanotechnology. researchgate.netiprjb.org

Overview of Adenosine (B11128) as an Endogenous Purine (B94841) Nucleoside and its Fundamental Biological Roles

Adenosine is an endogenous purine nucleoside that plays a crucial role in modulating a wide range of physiological processes. wikipedia.org It is composed of an adenine (B156593) molecule attached to a ribose sugar. wikipedia.org Adenosine is a fundamental component of essential biomolecules, including the energy carriers adenosine triphosphate (ATP), diphosphate (B83284) (ADP), and monophosphate (AMP), as well as being one of the four nucleoside building blocks of RNA. wikipedia.org

Cellular signaling by adenosine is mediated through four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. wikipedia.orgwikipedia.orgnih.gov These receptors are widely distributed throughout the body and are involved in numerous physiological and pathophysiological processes. nih.govnih.govresearchgate.net For instance, both A₁ and A₂A receptors play roles in the heart, regulating myocardial oxygen consumption and coronary blood flow. wikipedia.org In the central nervous system, adenosine generally has an inhibitory effect, and the stimulatory effects of caffeine (B1668208) are primarily due to its ability to block adenosine receptors. wikipedia.organnualreviews.org

Extracellular adenosine concentrations are normally around 300 nM but can increase rapidly in response to cellular damage, such as in inflammatory or ischemic tissue. wikipedia.org In these situations, adenosine acts as a cytoprotective agent, helping to prevent tissue damage during events like hypoxia and ischemia. wikipedia.org Adenosine is also recognized as an anti-inflammatory agent, particularly through its action at A₂A receptors. wikipedia.orgphysiology.org

Rationale for Investigating 2-Methoxycarbonyl Adenosine and Related Analogs

The investigation of this compound and related analogs is driven by the desire to develop more selective and potent ligands for adenosine receptors. nih.gov While a large number of adenosine receptor ligands have been synthesized, many are nonselective. wikipedia.orgnih.gov The development of subtype-selective agonists and antagonists is crucial for exploring the specific physiological roles of each adenosine receptor subtype and for creating new therapeutic agents with fewer side effects. wikipedia.orgnih.gov

Modifications at the 2-position of the adenosine scaffold have been shown to be a critical determinant of affinity and efficacy at adenosine receptors, particularly the A₃ subtype. nih.govnih.gov Researchers have explored a variety of substitutions at this position, including ethers, amines, and thioethers, to understand how these changes influence receptor binding and activation. nih.gov The introduction of a methoxycarbonyl group at the 2-position represents one such modification aimed at probing the structure-activity relationships of adenosine analogs.

The study of 2-substituted adenosine derivatives is a significant area of research focused on understanding how modifications to the adenine ring of adenosine affect its interaction with the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.govnih.gov These studies are essential for the design of new, more selective therapeutic agents. nih.gov

Research has shown that even small substituents at the 2-position can significantly modulate both the binding affinity and the intrinsic efficacy of adenosine analogs at all receptor subtypes. nih.gov For example, introducing different groups at the 2-position can convert a full agonist into a partial agonist or even an antagonist at a specific receptor subtype. nih.gov

In the context of the A₃ adenosine receptor, 2-substitutions have been found to be particularly important for determining whether a compound will activate (agonist) or block (antagonist) the receptor. nih.gov For instance, certain 2-ether substitutions on adenosine result in moderately potent partial agonists at the A₃ receptor, while other 2-ether substitutions lead to A₃ receptor antagonists. nih.gov

The affinity of these 2-substituted derivatives can also vary significantly between receptor subtypes. nih.govnih.gov For example, many 2-substituted adenosine derivatives are less potent at the A₁ receptor compared to the A₃ receptor. nih.govnih.gov Furthermore, the nature of the chemical linkage of the substituent at the 2-position (e.g., ether, amine, or thioether) can have a profound impact on receptor affinity. nih.gov

Interactive Data Table: 2-Substituted Adenosine Derivatives and A₃ Receptor Affinity

| Compound Class | Linkage | Substituent | A₃ Receptor Affinity (Ki in nM) | Reference |

| 2-Ethers | Ether | Benzyl (B1604629) | 117 | nih.gov |

| 3-Chlorobenzyl | 72 | nih.gov | ||

| 2-(3-Chlorophenyl)ethyl | 41 | nih.gov | ||

| 2-(2-Naphthyl)ethyl | 130 | nih.gov | ||

| 2-Phenylethyl | 54 | nih.gov | ||

| 2-Amines | Amine | 2-Phenylethyl | 310 | nih.gov |

| 2-Thioethers | Thioether | 2-Phenylethyl | 1960 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O6 |

|---|---|

Molecular Weight |

325.28 g/mol |

IUPAC Name |

methyl 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxylate |

InChI |

InChI=1S/C12H15N5O6/c1-22-12(21)9-15-8(13)5-10(16-9)17(3-14-5)11-7(20)6(19)4(2-18)23-11/h3-4,6-7,11,18-20H,2H2,1H3,(H2,13,15,16) |

InChI Key |

SUQFETLCLGLIGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Molecular Interactions and Receptor Pharmacology of 2 Methoxycarbonyl Adenosine and Adenosine Analogs

Adenosine (B11128) Receptor Subtype Selectivity and Binding Affinity

The quest for receptor subtype-selective adenosine receptor (AR) ligands has been a driving force in medicinal chemistry. Generally, modifications at the N6-position of adenosine tend to confer selectivity for A1 receptors, while substitutions at the C2-position often favor A2A receptor interactions. nih.gov The development of selective agonists and antagonists for each subtype is crucial for dissecting their individual physiological roles and for creating targeted therapeutics with minimal side effects. drugbank.comnih.gov

The A1 adenosine receptor (A1AR) is a key regulator of cardiac function and neuronal activity. Adenosine analogs, particularly those with N6-substitutions, often exhibit higher potency at A1 receptors compared to A2 receptors. drugbank.com The region of the A1AR that interacts with the N6-substituent is distinct from that of the A2A receptor, showing different tolerances for bulk and stereochemistry. drugbank.com

The introduction of a 2-methoxycarbonyl group, as in 2-methoxycarbonyl adenosine, can influence A1AR affinity, although these derivatives are generally less potent at the A1AR compared to the A3AR. nih.gov For instance, a study on various 2-substituted adenosine derivatives found that they were typically full agonists at the A1AR but displayed binding Ki values over 100 nM. nih.gov

Research into N6-cycloalkylmethyl 4′-truncated (N)-methanocarba-adenosines identified compounds with moderate A1AR-selectivity. nih.gov For example, an N6-dicyclopropylmethyl derivative demonstrated a Ki value of 47.9 nM at the A1AR, with 10-fold selectivity over the A3AR. nih.gov The nature of the N6-substituent is critical, with groups larger than cyclobutyl significantly reducing AR affinity. nih.gov

Table 1: Binding Affinity of Selected Adenosine Analogs at the A1 Adenosine Receptor

| Compound | A1AR Ki (nM) | Selectivity (A1 vs. A3) | Reference |

|---|---|---|---|

| N6-dicyclopropylmethyl-2-chloro-4'-truncated (N)-methanocarba-adenosine | 47.9 | 10-fold | nih.gov |

| Various 2-substituted adenosine derivatives | >100 | Lower than A3AR | nih.gov |

The A2A adenosine receptor (A2AAR) is prominently involved in vasodilation and the regulation of inflammation and neuronal function. wikipedia.org The development of selective A2AAR ligands has been a significant area of research, with antagonists showing promise in conditions like Parkinson's disease. nih.govwikipedia.org

Substitutions at the 2-position of the adenosine ring are a key strategy for achieving A2AAR selectivity. nih.gov For instance, adenosine analogs with 2-arylamino substitutions have demonstrated high affinity and selectivity for A2AARs. nih.gov In one study, a 2-methoxycarbonyl substituted N6-(3-iodobenzyl) adenosine analog was found to be a full agonist at the human A2AAR. nih.gov However, other research indicates that many 2-substituted adenosine derivatives are extremely weak at the A2BAR. nih.gov

A study exploring a range of 2-substituted adenosine derivatives identified 2-[2-(l-Naphthyl)ethyloxy]adenosine as a potent and selective A2A agonist with a Ki of 3.8 nM and over 50-fold selectivity. nih.gov This highlights the diverse effects that can be achieved with modifications at the 2-position.

Table 2: Binding and Functional Activity of Selected Adenosine Analogs at the A2A Adenosine Receptor

| Compound | A2AAR Ki (nM) | Functional Activity | Reference |

|---|---|---|---|

| 2-Methoxycarbonyl-N6-(3-iodobenzyl) adenosine | - | Full Agonist | nih.gov |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | 3.8 | Agonist | nih.gov |

| 2-[2-(4-aminophenyl)ethylamino]adenosine | >150 (at A1AR) | Potent coronary vasodilator | nih.gov |

The A2B adenosine receptor (A2BAR) is considered a low-affinity receptor and is implicated in processes like inflammation and cell growth. nih.gov Finding potent and selective agonists for the A2BAR has been challenging, with 5′-N-ethylcarboxamidoadenosine (NECA) being one of the most active compounds. nih.gov

Substitutions at the C2-position of adenosine have varied effects on A2BAR activity. While many C2-substituted analogs are virtually inactive, certain 1-alkynyl chains have been shown to be effective for A2B potency. nih.govtandfonline.com For example, (S)-2-phenylhydroxypropynylNECA (PHPNECA) is the most potent A2B agonist reported to date, with an EC50 of 0.22 µM. nih.gov

In contrast, a study on N6-benzyl substituted adenosine analogs with various 2-substitutions, including a methoxycarbonyl group, found that only the parent compound and one other derivative showed substantial activation of the hA2BAR at a concentration of 10 μM. nih.gov This suggests that the combination of N6 and C2 substitutions must be carefully considered to achieve A2BAR activity.

The A3 adenosine receptor (A3AR) is a promising therapeutic target due to its overexpression in inflammatory and cancer cells. unife.itnih.gov The A3AR is particularly sensitive to small chemical modifications in its ligands, which can lead to significant changes in their pharmacological profile. mdpi.comacs.org

The introduction of a 2-methoxycarbonyl (2-COOMe) group can have a notable impact on A3AR affinity. In a study of N6-substituted adenosine analogues, it was observed that when substituted with a 2-COOMe group, the high affinity of these compounds at the human A3AR was maintained or even increased. nih.gov For example, the 2-methoxycarbonyl derivative of N6-(3-iodobenzyl)adenosine was twice as potent in binding to the hA3AR as the corresponding 2-hydrogen analog. nih.gov

This is in contrast to other 2-substitutions, such as a 2-iodo group, which decreased A3AR binding affinity four-fold compared to the 2-hydrogen analog. nih.gov The less bulky nature of the methoxycarbonyl group compared to a 2-CONHBn group, which led to a loss of A3AR affinity, may explain its favorable interaction. nih.gov

Table 3: Impact of 2-Substitutions on hA3AR Binding Affinity of N6-(3-iodobenzyl)adenosine Analogs

| 2-Substituent | Relative Binding Potency at hA3AR | Reference |

|---|---|---|

| Hydrogen (H) | 1x | nih.gov |

| Methoxycarbonyl (COOMe) | 2x | nih.gov |

| Iodo (I) | 0.25x | nih.gov |

The functional outcome of ligand binding at the A3AR can range from full agonism to antagonism, and this profile can be finely tuned by substitutions on the adenosine scaffold. nih.govmdpi.com

In the case of N6-substituted adenosine analogs, the addition of a 2-methoxycarbonyl group has been shown to modulate their functional activity. For instance, while the N6-(3-iodobenzyl)adenosine analog with a 2-methoxycarbonyl group maintained high affinity, its functional profile was not explicitly detailed as a full agonist or antagonist in that particular study, though it was tested in functional assays. nih.gov

Other studies have shown that small changes can convert a full A3AR agonist into a selective antagonist. nih.gov For example, for a pair of trans-2-phenyl-1-cyclopropyl derivatives, the addition of a 2-cyano group transformed a selective full agonist into a selective full antagonist. nih.gov This highlights the delicate balance of structural features that determine the agonistic or antagonistic nature of a ligand at the A3AR.

It has also been noted that various adenosine derivatives previously identified as full or partial A3AR agonists were later found to act as antagonists, emphasizing the sensitivity of this receptor subtype to ligand structure. mdpi.com

Impact of 2-Methoxycarbonyl Substitution on A3AR Affinity and Selectivity

Structure-Activity Relationships (SAR) of this compound and Related Analogs

Elucidation of Key Structural Determinants for Receptor Binding and Efficacy

The interaction of adenosine analogs with their receptors is highly dependent on the specific chemical groups attached to the purine (B94841) and ribose scaffolds. Modifications at the 2-position of the adenine (B156593) ring, in particular, have been shown to be critical determinants of both binding affinity and intrinsic efficacy at the four human adenosine receptor (AR) subtypes: A₁, A₂ₐ, A₂B, and A₃. nih.govnih.gov

Studies on a range of 2-substituted adenosine derivatives have revealed that even sterically small substituents can significantly modulate pharmacological activity. nih.gov For instance, the introduction of a 2-methoxycarbonyl (-COOMe) group can maintain or even increase the high affinity of certain N⁶-substituted adenosine analogs for the human A₃AR. nih.gov One such compound, an N⁶-(3-iodobenzyl) derivative with a 2-methoxycarbonyl group, demonstrated favorable selectivity for the A₃AR, with a 23-fold selectivity over the A₁AR and 130-fold selectivity over the A₂ₐAR. nih.gov Functionally, this particular analog acted as an antagonist at the A₃AR while being a weak partial agonist at the A₁AR. nih.gov

The nature of the substituent at the 2-position plays a crucial role in determining whether a compound will act as an agonist, partial agonist, or antagonist. For example, while many 2-alkyne derivatives bind potently to both A₂ₐ and A₃ receptors, the introduction of a 2-cyano group can decrease A₃AR affinity and transform a full agonist into a selective antagonist in the context of certain N⁶-substitutions. nih.gov In contrast, a 2-chloro group, often combined with N⁶-substitutions, can dramatically reduce efficacy, effectively converting an agonist into an antagonist. nih.govcapes.gov.br

The intrinsic efficacy of adenosine derivatives at the A₃AR is particularly sensitive to structural changes at both the N⁶- and 2-positions. nih.gov This is in contrast to the A₂ₐAR, where efficacy tends to be less affected by the same modifications. nih.gov Research has identified various 2-substituted adenosine ethers that act as moderately potent partial agonists at the A₃AR, while others function as antagonists. nih.gov This highlights that the structural requirements for receptor binding can be separated from those for receptor activation. nih.govcapes.gov.br

Conformational Analysis and Receptor Recognition

Molecular modeling and docking studies provide insights into how adenosine analogs orient themselves within the receptor's binding pocket. For the A₃AR, a key interaction involves the N⁶-substituent and the adenine ring. nih.gov In a homology model of the A₃AR, the high-affinity binding of certain nucleosides is rationalized by specific interactions with amino acid residues. For example, a 2-cyano-N⁶-methyl derivative shows a favorable non-bonding van der Waals interaction between its cyano group and the side chains of L90 and L91, and between the N⁶-methyl group and F168 in the second extracellular loop (EL2). nih.gov

The binding of adenosine agonists typically involves the adenine moiety forming hydrogen bonds with a conserved asparagine residue in the sixth transmembrane helix (TM6). units.it However, for some adenine derivatives acting as antagonists, an alternative, inverted binding mode has been proposed where the key asparagine (N250 in the A₃AR) forms H-bonds with the N³ and N⁹ atoms of the adenine, rather than the N⁶ and N⁷ atoms as seen with agonists. rsc.org

For the A₂ₐAR, crucial molecular features for agonist recognition include the aromatic nature of the purine base for π-π stacking with Phenylalanine 168 (PHE168) and stabilizing interactions with Leucine 249 (LEU249) and Isoleucine 274 (ILE274). mdpi.com The conformation of the ligand within the binding site is critical. Docking analyses of truncated (N)-methanocarba nucleosides at the A₁AR suggest that the preferred binding conformation places the hydrogen on the α-carbon of the N⁶-substituent pointing toward TM7. nih.gov The hydrophilic region of the receptor that binds the ribose moiety is key to the activation process, involving residues from TM3, TM6, and TM7. nih.gov The loss or modification of the 5'-substituent on the ribose ring is known to affect receptor efficacy, particularly at the A₃AR. nih.gov

Adenosine Receptor Heteromerization and Allosteric Modulation

Interactions Between Adenosine Receptor Subtypes

Adenosine receptors can form heteromers not only with other receptor families but also among themselves. frontiersin.org This creates an additional layer of complexity and expands the signaling capabilities of adenosine. mdpi.com

Examples of such interactions include:

A₁-A₂ₐ Heteromers : Evidence suggests that A₁ and A₂ₐ receptors can form heteromeric complexes. frontiersin.org These are thought to be important targets for caffeine (B1668208), which acts as an antagonist at both receptor subtypes. imrpress.com

A₂ₐ-A₃ Heteromers : A₂ₐ and A₃ receptors have been shown to interact and form heteromers. A key functional consequence of this interaction is a significant decrease in the signaling originating from the A₃ receptor. Interestingly, this blockade of A₃ receptor signaling within the heteromer can be overcome by A₂ₐ receptor antagonists. mdpi.com

A₂ₐ-A₂B Heteromers : The interaction between these two Gs-coupled receptors has also been described. The expression level of the A₂B receptor can regulate A₂ₐR-mediated signaling, where a higher number of heteromers leads to reduced signaling from the A₂ₐ receptor. mdpi.com

These findings suggest that all four adenosine receptor subtypes may be capable of interacting with one another, forming distinct heteromers with unique properties that fine-tune the cellular response to adenosine. mdpi.com

Intracellular Signaling Pathways Mediated by Adenosine Receptor Activation

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects by activating distinct intracellular signaling cascades. ki.seuniversiteitleiden.nl The primary pathway is modulation of the enzyme adenylyl cyclase (AC), which controls the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.netnih.gov

A₁ and A₃ Receptors : These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ). frontiersin.orguniversiteitleiden.nl Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. universiteitleiden.nlresearchgate.net

A₂ₐ and A₂B Receptors : These receptors couple to stimulatory G proteins (Gₛ). frontiersin.orguniversiteitleiden.nl Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). mdpi.comresearchgate.net

Beyond the canonical cAMP pathway, adenosine receptors can engage other signaling mechanisms:

Phospholipase C (PLC) Pathway : A₁ and A₃ receptors can also activate the PLC signaling pathway, leading to the accumulation of inositol (B14025) phosphates and mobilization of intracellular Ca²⁺. nih.gov The A₂B receptor has also been shown to couple to Gᵩ proteins, which also activates the PLC pathway. nih.govwikipedia.org

Mitogen-Activated Protein Kinase (MAPK) Pathway : All four adenosine receptor subtypes have been shown to mediate signaling to the MAPK extracellular signal-regulated kinases 1 and 2 (ERK1/2). ki.seki.se The pathways leading to ERK1/2 activation differ between receptor subtypes. For example, the A₃ receptor signals to ERK1/2 via G protein βγ subunits, phosphatidylinositol-3-kinase (PI3K), and the small GTP-binding protein Ras. ki.seki.se In contrast, the Gs-coupled A₂B receptor activates ERK1/2 in a manner that is dependent on cAMP but independent of PKA. ki.seki.se

Adenylyl Cyclase Modulation and Cyclic AMP Production

The primary mechanism by which adenosine receptors transduce signals is through the modulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). clinicsearchonline.orgwikipedia.orgproteopedia.org cAMP is a crucial second messenger that regulates a multitude of cellular processes. wikipedia.orgmdpi.com The effect of adenosine analogs on cAMP production is biphasic and depends on the receptor subtype they activate. jneurosci.org

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ). nih.govtandfonline.com Upon activation by an agonist, the Gαᵢ subunit is released and inhibits the activity of adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cAMP. nih.gov For instance, studies using A₁ receptor agonists like Phenylisopropyladenosine (PIA) have demonstrated significant inhibition of forskolin-stimulated adenylyl cyclase activity. jneurosci.orgphysiology.org

A₂A and A₂B Receptors: In contrast, these receptors couple to stimulatory G proteins (Gₛ/Gₒₗf). nih.govtandfonline.com Agonist binding to A₂A or A₂B receptors activates Gαₛ, which in turn stimulates adenylyl cyclase. wikipedia.org This results in an elevation of intracellular cAMP levels. nih.gov The A₂A agonist 5'-(N-ethyl)-carboxamidoadenosine (NECA) has been shown to increase adenylyl cyclase activity. nih.gov Similarly, the selective A₂A agonist CGS 21680 also stimulates cAMP production, which is a key part of its signaling mechanism. nih.govnih.gov

The net effect of an adenosine analog like this compound on cellular cAMP levels would depend on its relative affinity and agonist activity at these different receptor subtypes.

Table 1: Adenosine Receptor Subtype Effects on Adenylyl Cyclase and cAMP

| Receptor Subtype | G-Protein Coupling | Effect on Adenylyl Cyclase | Intracellular cAMP Level |

|---|---|---|---|

| A₁ | Gᵢ/Gₒ | Inhibition | Decrease |

| A₂A | Gₛ/Gₒₗf | Stimulation | Increase |

| A₂B | Gₛ/Gₒₗf | Stimulation | Increase |

| A₃ | Gᵢ/Gₒ | Inhibition | Decrease |

G-Protein Coupling and Downstream Cascades (e.g., Protein Kinase A, MAPK)

The activation of adenosine receptors and the subsequent modulation of cAMP levels initiate complex downstream signaling cascades mediated by effector proteins like Protein Kinase A (PKA) and the Mitogen-Activated Protein Kinase (MAPK) family. nih.gov

G-Protein Coupling: Adenosine receptors are classic GPCRs that transduce extracellular signals by activating heterotrimeric G proteins. nih.govelifesciences.org The specificity of the signal is determined by which G protein family the receptor subtype couples to. As established, A₁ and A₃ receptors couple to Gᵢ/Gₒ proteins, while A₂A and A₂B receptors couple to Gₛ proteins. tandfonline.commdpi.com This initial coupling event is the starting point for all subsequent intracellular signaling. ebi.ac.uk

Protein Kinase A (PKA) Pathway: The canonical pathway following Gₛ activation and cAMP elevation involves the activation of PKA. mdpi.com cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits. These catalytic subunits then phosphorylate a variety of substrate proteins on serine and threonine residues, altering their activity. For example, studies have shown that activation of the A₂A receptor by the agonist CGS 21680 leads to increased neurotransmitter release through a mechanism dependent on PKA activation and the subsequent phosphorylation of synapsin I. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascade: The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. wikipedia.org Adenosine receptors can modulate the MAPK pathway through both Gᵢ- and Gₛ-dependent mechanisms.

Activation of Gᵢ/Gₒ-coupled A₁ receptors has been shown to stimulate the MAPK pathway. In Chinese hamster ovary (CHO) cells transfected with the A₁ receptor, the agonist N⁶-cyclopentyladenosine (CPA) caused a time- and concentration-dependent increase in MAP kinase activity. nih.gov This activation was blocked by pertussis toxin, confirming the involvement of Gᵢ/Gₒ proteins. nih.gov

The MAPK cascade is also regulated by pathways downstream of Gₛ-coupled receptors, often involving PKA. nih.gov

There can be complex interactions, or "crosstalk," between receptor signaling pathways. For instance, in cells expressing both A₂A and A₃ receptors, simultaneous activation with their respective agonists resulted in a weaker phosphorylation of ERK1/2 (a key component of the MAPK cascade) than when either receptor was stimulated alone, suggesting a negative interaction. mdpi.com

Table 2: G-Protein Coupling and Downstream Signaling of Adenosine Receptors

| Receptor Subtype | G-Protein Family | Primary Effector | Key Downstream Cascade(s) |

|---|---|---|---|

| A₁ | Gᵢ/Gₒ | Adenylyl Cyclase (Inhibition) | MAPK/ERK Pathway |

| A₂A | Gₛ/Gₒₗf | Adenylyl Cyclase (Stimulation) | PKA Pathway, MAPK/ERK Pathway |

| A₂B | Gₛ/Gₒₗf | Adenylyl Cyclase (Stimulation) | PKA Pathway |

| A₃ | Gᵢ/Gₒ | Adenylyl Cyclase (Inhibition) | MAPK/ERK Pathway |

Beta-Arrestin Recruitment and Receptor Internalization

Like most GPCRs, adenosine receptors are subject to regulatory processes that prevent overstimulation, primarily through desensitization and internalization. Beta-arrestins (β-arrestins) are key proteins in mediating these effects. nih.gov

Beta-Arrestin Recruitment: Following agonist binding and receptor activation, GPCRs are phosphorylated on serine and threonine residues in their intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation increases the receptor's affinity for β-arrestins. biorxiv.org The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its primary signaling cascade and leading to desensitization. nih.gov

Studies using live-cell assays have visualized and quantified β-arrestin 2 recruitment to the A₁ receptor upon stimulation with agonists like adenosine, CPA, and NECA. biorxiv.orgnih.gov

Activation of A₂A receptors also leads to the recruitment of β-arrestin. For example, the A₂A agonist regadenoson (B1679255) was shown to cause a significant increase in β-arrestin at the cell membrane. aacrjournals.org Interestingly, β-arrestin recruitment can also mediate G protein-independent signaling.

Receptor Internalization: Once bound, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, leading to the receptor's removal from the cell surface via internalization into intracellular vesicles. nih.govnih.gov This process reduces the number of available receptors at the plasma membrane, further contributing to signal attenuation. Prolonged exposure to adenosine receptor agonists has been shown to induce receptor internalization. nih.gov

For the A₁ receptor, agonist treatment leads to a decrease in cell membrane-bound receptors and a corresponding increase in intracellular receptor numbers. nih.gov

The A₂A receptor also undergoes agonist-induced internalization, although some studies suggest it is more resistant to this process compared to other GPCRs. nih.govaacrjournals.org

The process of internalization can be quantified in living cells using advanced techniques. For example, the NanoBiT complementation assay allows for real-time monitoring of receptor availability on the cell surface, showing a decrease upon agonist-induced internalization which can be blocked by an antagonist. nih.govacs.org

Enzymatic and Metabolic Pathways Modulated by Adenosine Analogs

Purine (B94841) Metabolism and Adenosine (B11128) Homeostasis

The metabolism and transport of adenosine are critical for maintaining cellular homeostasis. These processes are regulated by a series of enzymes and transporter proteins. While many adenosine analogs are designed to interact with these pathways, specific research on 2-Methoxycarbonyl adenosine is not widely documented.

Adenosine Deaminase (ADA) Activity and Regulation

Adenosine Deaminase (ADA) is a crucial enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This action helps regulate both intracellular and extracellular adenosine levels. Many adenosine analogs, such as tubercidin (B1682034) and 2'-Deoxycoformycin, are known to be potent inhibitors of ADA. scbt.com However, a thorough review of scientific literature did not yield specific studies detailing the direct inhibitory or modulatory effects of This compound on ADA activity or its regulation. Therefore, no quantitative data, such as IC₅₀ or Kᵢ values, for the interaction between this compound and ADA can be provided at this time.

Adenosine Kinase (ADK) Function and Regulation

Adenosine Kinase (ADK) is the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP), thereby controlling intracellular adenosine concentrations and salvaging purines. The activity of ADK can be modulated by various adenosine analogs, which may act as substrates or inhibitors. nih.gov For instance, analogs like 2-chloroadenosine (B27285) are phosphorylated by ADK, while others like 5'-N-ethylcarboxamidoadenosine act as inhibitors without being substrates. nih.gov Despite the importance of this enzyme, specific research detailing the interaction of This compound with ADK is not present in the available scientific literature. Consequently, there is no data on whether it acts as a substrate, an inhibitor, or has no effect on ADK function.

Ecto-Enzymes in Extracellular Adenosine Production (CD39, CD73)

Extracellular adenosine is primarily generated through the sequential hydrolysis of released ATP and ADP by ecto-enzymes CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase). nih.govnih.gov CD39 converts ATP/ADP to AMP, and CD73 subsequently converts AMP to adenosine. tandfonline.com This pathway is a significant target for modulating immune responses. bmj.com While nucleotide analogs have been developed to inhibit these enzymes, there is no specific published research that investigates the effect of This compound on the activity of either CD39 or CD73. Studies on other 2-substituted adenosine analogs exist, but direct data for the 2-methoxycarbonyl variant is absent.

Nucleoside Transporter Systems (ENTs) and Adenosine Uptake

Nucleoside transporters, particularly the Equilibrative Nucleoside Transporters (ENTs), are responsible for the bidirectional transport of nucleosides like adenosine across cell membranes, playing a key role in terminating adenosine signaling. nih.govahajournals.org The affinity of adenosine analogs for these transporters can vary significantly based on their structural modifications. For example, studies on 2,N⁶-disubstituted adenosine derivatives in Trypanosoma brucei have shown that large hydrophobic substitutions at the 2-position of the purine ring can result in low affinity for nucleoside transporters, likely due to steric hindrance. asm.org One study noted that analogs with a 2-methoxy substitution showed low levels of antiprotozoal activity, which could be related to poor transport or target interaction. asm.org However, direct studies quantifying the interaction (e.g., Kᵢ values) of This compound with human or other mammalian ENT systems have not been found.

Interactions with Other Enzymes and Proteins

Histone Deacetylase (HDAC) Interactions with Dual-Acting Adenosine Analogs

The concept of dual-acting drugs has led to the design of molecules that can interact with multiple targets. One such strategy involves creating compounds that act as both adenosine receptor antagonists and Histone Deacetylase (HDAC) inhibitors, aiming to combine immunotherapy with cytotoxic effects for cancer treatment. nih.govacs.org These designs are often based on the core structures of known A₂A adenosine receptor antagonists, which are then linked to a zinc-binding group characteristic of HDAC inhibitors. acs.orgresearchgate.net

A review of the literature did not identify This compound as a compound studied for HDAC interactions or as a basis for designing such dual-acting inhibitors. The research in this area focuses on different structural scaffolds. nih.govacs.orgacs.org Therefore, there is no available data on the potential for this compound to interact with or inhibit HDACs.

Protein Arginine Methyltransferase (PRMT) Inhibition by Triazole-Adenosine Analogs

Protein arginine methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including transcriptional control and RNA processing, making it a significant target in drug discovery, particularly for anticancer therapies. researchgate.netdntb.gov.ua PRMTs function by transferring a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to arginine residues on protein substrates. mdpi.com Consequently, developing analogs of adenosine, a core component of the SAM cofactor, is a primary strategy for creating PRMT inhibitors.

Research has focused on a class of compounds known as triazole-containing adenosine analogs to target the cofactor-binding site of PRMT5. researchgate.netdntb.gov.ua The triazole ring is a versatile chemical scaffold used in drug discovery. researchgate.net In a notable study, a series of approximately 30 triazole-adenosine analogs were synthesized and evaluated for their inhibitory activity against PRMT5. researchgate.netmdpi.com

Detailed Research Findings:

The synthesized compounds demonstrated varying degrees of inhibitory activity against PRMT5, with several analogs exhibiting potency in the single-digit micromolar range. researchgate.netdntb.gov.uamdpi.com Importantly, these compounds showed clear selectivity for PRMT5 over another member of the same enzyme family, PRMT1. researchgate.netdntb.gov.uamdpi.com

Docking studies and structural analysis revealed the critical role of the triazole ring in the binding process. The triazole ring was found to interact specifically with a key amino acid residue, Phenylalanine 327 (Phe327), located in the active pocket of PRMT5. researchgate.netdntb.gov.uamdpi.com This interaction is believed to be a primary determinant of the observed selectivity for PRMT5, which is a type-II PRMT enzyme. researchgate.netdntb.gov.ua The modular synthesis approach, utilizing an alkyne-azide cycloaddition reaction (a type of "click chemistry"), allowed for the systematic exploration of structure-activity relationships, providing a foundation for the future design of more potent and selective PRMT5 inhibitors. researchgate.netmdpi.comnih.gov

It is important to reiterate that while this research provides significant insights into the inhibition of PRMT5 by adenosine analogs, the specific compound 2-Methoxycarbonyladenosine was not identified as one of the triazole-adenosine analogs investigated in these studies.

MDO1 Ligand Binding and Modulation

The human macrodomain protein 1 (MDO1), also known as LRP16, is a mitochondrial protein that plays a role in ADP-ribosylation pathways. dntb.gov.ua It functions as a mono-ADP-ribosylhydrolase, reversing post-translational modifications on proteins. researchgate.net The natural ligand for MDO1 is ADP-ribose. researchgate.net Given its role, MDO1 has become a target for the development of inhibitor molecules, with research focusing on adenosine analogs designed to mimic the natural ligand.

There is no specific information in the reviewed literature detailing the binding or modulation of MDO1 by 2-Methoxycarbonyladenosine . However, studies have been conducted on other adenosine analogs that feature bioisosteric replacements for the phosphate (B84403) group of ADP. orcid.org

Detailed Research Findings:

One study focused on synthesizing and evaluating thirteen different adenosine analogs as potential MDO1 inhibitors. These compounds were designed to retain the core adenosine structure but replace the phosphate moiety at the 5'-ribose position with other chemical groups, specifically squaryldiamide or amide linkers. The rationale behind replacing the phosphate group is to overcome the poor cell permeability often associated with highly charged phosphate-containing molecules. researchgate.net

The synthesized compounds were tested for their ability to inhibit the ADP-ribosyl hydrolysis activity of MDO1. The results of the biochemical evaluation are summarized below:

| Compound Series | Bioisosteric Replacement | Result |

| Series 1 | Squaryldiamide | One compound showed inhibitory activity at high concentrations. |

| Series 2 | Amide Linker | One compound showed inhibitory activity at high concentrations. |

This table is based on findings reported for adenosine analogs with phosphate isosteres designed as MDO1 ligands.

The findings indicated that two compounds, one from each series (squaryldiamide and amide-based), were capable of inhibiting MDO1-mediated hydrolysis, although only at high concentrations. This research provides a proof-of-concept for the design of non-phosphate-containing adenosine analogs as MDO1 ligands. researchgate.net While these results are promising for the development of MDO1 inhibitors, the specific compound 2-Methoxycarbonyladenosine was not among the analogs reported in this study.

In Vitro Pharmacological and Biochemical Characterization Methodologies

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the study of 2-Methoxycarbonyl adenosine (B11128) and its derivatives, these assays have been employed to characterize their binding profiles at the four subtypes of human adenosine receptors (ARs): A1, A2A, A2B, and A3. These experiments are typically conducted using membranes from recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express a specific human adenosine receptor subtype. nih.govdiva-portal.org

The affinity is quantified by determining the inhibition constant (Ki), which represents the concentration of the test compound required to displace 50% of a specific radioligand from the receptor. Common radioligands used in these assays include:

[3H]R-PIA or [3H]DPCPX for the A1 receptor. diva-portal.orgnih.gov

[3H]CGS 21680 or [3H]ZM241385 for the A2A receptor. diva-portal.orgnih.gov

[3H]DPCPX for the A2B receptor. diva-portal.org

[125I]I-AB-MECA or [3H]NECA for the A3 receptor. diva-portal.orgnih.gov

Studies have shown that introducing a 2-methoxycarbonyl (2-COOMe) group to N6-substituted adenosine analogues can maintain or even increase affinity for the human A3 adenosine receptor (hA3AR). For instance, the compound (2R, 3S, 4S, 5R)-2-(2-Methoxycarbonyl-6-(3-iodo-benzylamino)-purin-9-yl)-5-hydroxymethyl-tetrahydrofuran-3,4-diol demonstrated favorable hA3AR selectivity, with a 23-fold higher affinity for the A3AR compared to the A1AR and 130-fold higher affinity compared to the A2AAR. nih.gov In a broader analysis of 2-substituted adenosine derivatives, these compounds were generally found to be less potent at the A1AR in comparison to the A3AR. nih.gov

Table 1: Radioligands for Adenosine Receptor Binding Assays

| Receptor Subtype | Radioligand |

|---|---|

| A1 | [3H]R-PIA, [3H]DPCPX diva-portal.orgnih.gov |

| A2A | [3H]CGS 21680, [3H]ZM241385 diva-portal.orgnih.gov |

| A2B | [3H]DPCPX diva-portal.org |

| A3 | [125I]I-AB-MECA, [3H]NECA diva-portal.orgnih.gov |

Functional Assays for Receptor Efficacy and Intrinsic Activity

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. These assays often measure changes in second messenger molecules, such as cyclic adenosine monophosphate (cAMP), which are key components of G-protein-coupled receptor (GPCR) signaling pathways.

The four adenosine receptor subtypes are coupled to the adenylyl cyclase enzyme system via different G-proteins. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels. nih.govnih.gov Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and cause an increase in cAMP. nih.govnih.gov

Functional assays for 2-Methoxycarbonyl adenosine and related compounds measure these changes in cAMP accumulation in intact cells. nih.gov For A1 and A3 receptors, the assay typically involves stimulating cAMP production with a compound like forskolin (B1673556) and then measuring the ability of the test compound to inhibit this stimulated accumulation. nih.gov For A2A and A2B receptors, the assay measures the direct stimulation of cAMP accumulation by the test compound. nih.gov The results are often expressed as an EC50 value (the concentration of an agonist that produces 50% of the maximal response) or as a percentage of the effect of a reference full agonist, such as NECA. nih.govnih.gov For example, a 2-COOMe derivative, compound 17, was identified as a highly selective A3AR partial agonist in such functional screens. nih.gov Another compound, (2R, 3S, 4S, 5R)-2-(2-Methoxycarbonyl-6-(3-iodo-benzylamino)-purin-9-yl)-5-hydroxymethyl-tetrahydrofuran-3,4-diol, was found to be an A3AR antagonist and a weak partial agonist at the A1AR. nih.gov

The assessment of adenylyl cyclase activity is a direct measure of the enzyme responsible for cAMP synthesis. reactome.org The activity of this enzyme is modulated by the activation of G-protein-coupled receptors. nih.govreactome.org Agonism at A1 and A3 receptors leads to the inhibition of adenylyl cyclase, while agonism at A2A and A2B receptors results in its stimulation. nih.govnih.gov

Assays measuring adenylyl cyclase activity provide a direct readout of the functional consequences of a compound binding to an adenosine receptor. For instance, studies on various adenosine analogs have characterized their ability to either inhibit (via A1 receptors) or stimulate (via A2 receptors) adenylyl cyclase activity in different cell systems, such as rat fat cells and PC12 pheochromocytoma cells. cdnsciencepub.com This methodology allows for the classification of compounds as agonists or antagonists and helps to define their receptor subtype selectivity. cdnsciencepub.com The activation of adenylyl cyclase by A2B receptors, for example, leads to an increase in cAMP concentration. innoprot.com

Cyclic AMP Accumulation Measurements

Computational and Molecular Modeling Studies

Computational and molecular modeling techniques are indispensable in the in vitro characterization of pharmacological compounds, providing critical insights into their interactions with biological targets at a molecular level. These methods complement experimental data, guiding the design and optimization of new ligands. For this compound, computational studies are pivotal in elucidating its binding modes with adenosine receptors (ARs) and understanding the structural basis for its affinity and selectivity.

Ligand Docking and Homology Modeling for Receptor-Ligand Interactions

Understanding how a ligand like this compound interacts with its receptor is fundamental to explaining its pharmacological profile. Ligand docking and homology modeling are powerful computational tools used to visualize and analyze these interactions, especially when experimental crystal structures of the receptor-ligand complex are unavailable.

Homology modeling is a technique used to construct a three-dimensional model of a protein of interest (the "target") using the known experimental structure of a related homologous protein as a "template". nih.govpku.edu.cn Given that G protein-coupled receptors (GPCRs), such as the adenosine receptors, share a conserved seven-transmembrane helical architecture, models can be built even with moderate sequence identity. nih.govresearchgate.net For instance, the A3 adenosine receptor (A₃AR) has been modeled using the crystal structure of the A₂A adenosine receptor or bovine rhodopsin as a template. nih.govresearchgate.netnih.gov The accuracy of these models has been shown to be sufficient for predicting the binding modes of various ligands. nih.gov

Once a reliable receptor model is generated, ligand docking can be performed. This process computationally simulates the placement of a ligand into the binding site of the receptor. Docking algorithms explore multiple possible conformations and orientations of the ligand within the binding pocket, scoring them based on factors like steric fit and potential non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). rsc.orgnih.gov

In the context of 2-substituted adenosine analogues, these computational methods have been used to explore the environment around the 2-position within the A₃AR binding site. nih.gov A study involving a series of N⁶-substituted adenosine derivatives investigated the impact of various C2-substituents, including the 2-methoxycarbonyl group. nih.gov Using a rhodopsin-based homology model of the human A₃AR, researchers performed ligand docking to understand the structure-activity relationships (SAR) observed. nih.gov The findings indicated that the 2-methoxycarbonyl substitution was well-tolerated and, in certain contexts, even increased binding affinity at the A₃AR, highlighting the utility of modeling in rationalizing experimental data. nih.gov

| Methodology | Target Receptor | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Homology Modeling | Human A₃ Adenosine Receptor (hA₃AR) | A 3D model of the hA₃AR was constructed using the bovine rhodopsin structure as a template. | Provided a structural framework to study ligand interactions in the absence of an experimental hA₃AR crystal structure. | nih.gov |

| Ligand Docking | hA₃AR Homology Model | Docking of N⁶-(3-iodobenzyl)-2-methoxycarbonyladenosine (Compound 12) explored the binding pocket environment. | Helped to rationalize the observed high binding affinity (Ki = 15.3 nM) and selectivity of the compound. | nih.gov |

| SAR Analysis | hA₃AR | The 2-methoxycarbonyl group, compared to hydrogen, maintained or increased hA₃AR affinity in the N⁶-(3-iodobenzyl)adenosine scaffold. | Demonstrated that the space around the C2-position can accommodate specific substituents to enhance ligand properties. | nih.gov |

Quantum Mechanical and Free Energy Perturbation Analyses in SAR Studies

While docking provides a static picture of ligand binding, more advanced computational methods are required to accurately predict binding affinities and dissect the subtle energetic contributions that define a compound's SAR. Quantum mechanical (QM) calculations and free energy perturbation (FEP) are two such powerful techniques.

Quantum mechanical methods, such as density functional theory (DFT), are used to calculate the electronic structure of molecules. nih.gov In drug design, QM calculations can provide highly accurate information about a ligand's geometry, conformational energies, and electrostatic potential. nih.govarxiv.org This level of detail is crucial for parameterizing the force fields used in molecular simulations and for understanding intramolecular interactions, such as the preferred conformation of the methoxycarbonyl group in this compound. nih.gov

Free energy perturbation (FEP) is a rigorous computational method based on statistical mechanics that is used to calculate the relative binding free energies of a series of closely related ligands to a common receptor. researchgate.netnih.gov The method involves computationally "mutating" one ligand into another in a series of small, non-physical steps, both in the solvated state and when bound to the protein. drugdesigndata.orgnih.gov The difference in the free energy change between these two transformations yields the relative binding free energy (ΔΔG), which can be directly compared with experimental affinity data (Ki values). drugdesigndata.org

FEP has been successfully applied to various GPCRs, including adenosine receptors, to elucidate the SAR of different ligand series. researchgate.netdiva-portal.org For example, FEP simulations can explain why substituting a single atom in a ligand's core scaffold can dramatically alter its binding affinity, often by revealing its impact on a network of interacting water molecules within the binding site. researchgate.net Such calculations are invaluable for SAR studies, as they can quantitatively predict the affinity changes resulting from modifications at specific positions, such as the C2-position of the adenosine scaffold. By applying FEP, researchers can prioritize the synthesis of compounds with the highest predicted affinity, thereby accelerating the drug discovery process. researchgate.netdiva-portal.org

| Methodology | Primary Application | Type of Data Generated | Relevance to this compound SAR | Reference |

|---|---|---|---|---|

| Quantum Mechanics (QM) | Accurate calculation of ligand properties. | Molecular geometry, atomic charges, conformational energy profiles. | Provides an accurate description of the 2-methoxycarbonyl group's electronic properties and preferred orientation for use in further simulations. | nih.gov |

| Free Energy Perturbation (FEP) | Prediction of relative binding affinities. | Relative binding free energy (ΔΔG) between two analogues. | Could quantitatively predict how modifying the 2-methoxycarbonyl group (e.g., to an amide) would impact binding affinity at a target receptor. | researchgate.netnih.govdiva-portal.org |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the receptor-ligand complex. | Trajectory of atomic positions over time, stability of interactions, role of water molecules. | Reveals the stability of the binding pose of this compound and the specific dynamic interactions (e.g., hydrogen bonds) it forms with the receptor over time. | researchgate.netrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxycarbonyl adenosine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves protecting group strategies to prevent undesired side reactions. For example, benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups can shield reactive amino groups during methoxycarbonylation . Post-reaction deprotection with hydrogenolysis or acidic conditions is critical. Yield optimization may require adjusting solvent polarity (e.g., DMF or THF) and temperature gradients. Analytical techniques like HPLC or H/C NMR should validate intermediate purity and final product integrity .

Q. How can researchers assess the purity of this compound, and what analytical methods are most reliable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm (adenosine’s absorption maximum) is standard for quantifying purity. Thin-layer chromatography (TLC) using silica gel plates and a solvent system of chloroform:methanol (9:1) can preliminarily verify product homogeneity. Mass spectrometry (ESI-MS) confirms molecular weight accuracy, while H NMR resolves structural isomers or byproducts, such as incomplete methoxycarbonylation .

Advanced Research Questions

Q. What strategies resolve structural ambiguities in this compound derivatives using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal for resolving conformational uncertainties. For example, the methoxycarbonyl group’s orientation can be determined by analyzing electron density maps and refining positional parameters with anisotropic displacement factors. Twinning or low-resolution data may require iterative cycles of structure solution (SHELXD) and validation (R-factor analysis) . Hydrogen bonding networks between the methoxycarbonyl moiety and adjacent residues (e.g., ribose hydroxyls) should be modeled using restraints to avoid overfitting .

Q. How does this compound interact with adenosine receptors, and what experimental designs quantify its binding affinity?

- Methodological Answer : Radioligand binding assays using H-labeled adenosine receptor agonists/antagonists (e.g., H-CCPA for A receptors) can measure displacement curves. Competitive binding studies require membrane preparations from transfected HEK293 cells or native tissues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic data (K, B) for structure-activity relationship (SAR) analysis . Modifications to the methoxycarbonyl group may alter receptor subtype selectivity, necessitating comparative studies with wild-type adenosine .

Q. What are the metabolic stability challenges of this compound in cellular models, and how can degradation pathways be characterized?

- Methodological Answer : Incubate the compound with liver microsomes or cell lysates to simulate metabolic degradation. LC-MS/MS monitors hydrolysis products (e.g., adenosine or methoxycarbonyl adducts). Stability assays under varying pH (e.g., 7.4 vs. lysosomal pH 5.0) identify susceptibility to esterase activity. Chemical inhibitors (e.g., phenylmethylsulfonyl fluoride for serine esterases) can pinpoint enzymatic pathways .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer : Conjugation via the methoxycarbonyl group’s carboxylate moiety enables covalent attachment to nanoparticles or polymers. For example, carbodiimide-mediated coupling (EDC/NHS chemistry) links the compound to polyethylene glycol (PEG)-coated liposomes. In vitro release kinetics and cytotoxicity assays (MTT or Annexin V staining) validate delivery efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles of this compound: How should researchers reconcile conflicting data?

- Methodological Answer : Solubility variations often stem from differences in solvent polarity, temperature, or crystallinity. Replicate experiments using standardized buffers (e.g., PBS or HEPES) and controlled temperatures (25°C vs. 37°C) are essential. Dynamic light scattering (DLS) can detect aggregation in aqueous solutions. If conflicts persist, comparative studies with independently synthesized batches are recommended .

Experimental Design Considerations

Q. What controls are critical for ensuring reproducibility in this compound-based assays?

- Methodological Answer : Include negative controls (e.g., unmodified adenosine) to baseline biological activity. For enzymatic assays, use heat-inactivated enzymes or vehicle-only treatments. Stability studies require parallel samples stored under inert atmospheres (N) to rule out oxidative degradation. Batch-to-batch variability is minimized by rigorous QC using NMR and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.